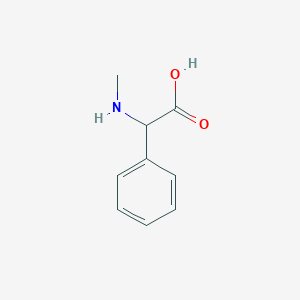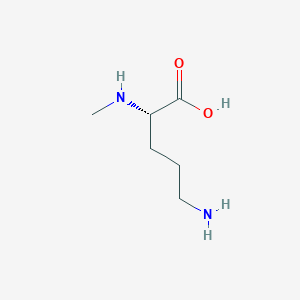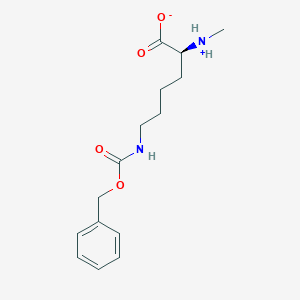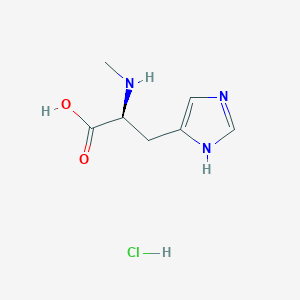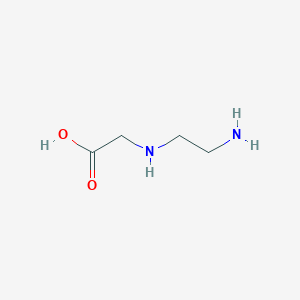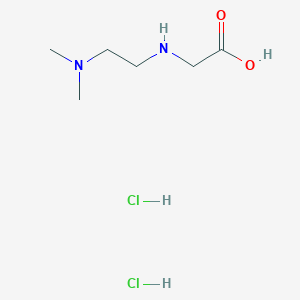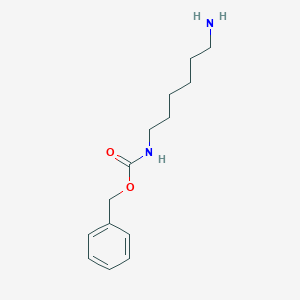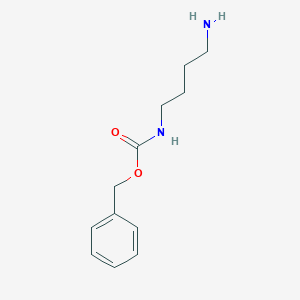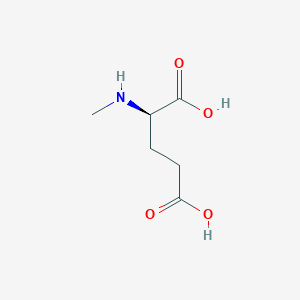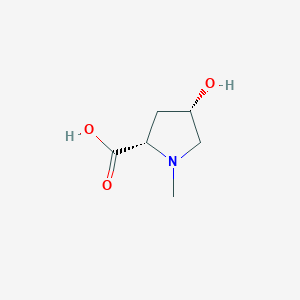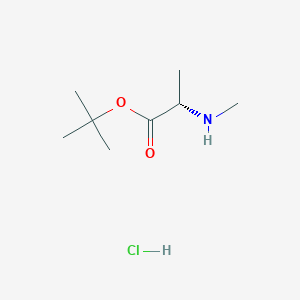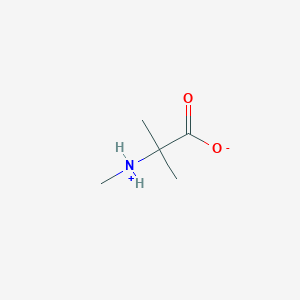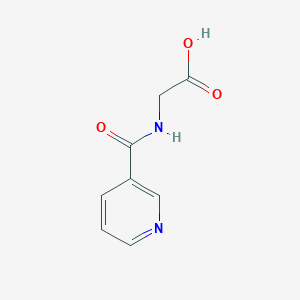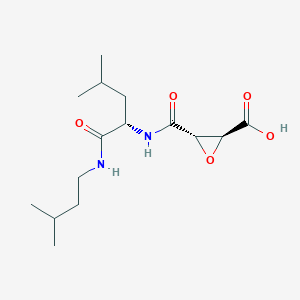
Loxistatin acid
Overview
Description
E-64C, also known as Loxistatin Acid, is a derivative of E-64. It is an irreversible and membrane-permeant cysteine protease inhibitor. This compound is known for its ability to inhibit a wide range of cysteine proteases, including cathepsins B, H, and L, as well as calpain. E-64C has been widely used in scientific research due to its potent inhibitory effects and its ability to cross cell membranes .
Mechanism of Action
E-64c, also known as N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, Loxistatin acid, EP 475, or E 64c, is a derivative of E-64 and is an irreversible and membrane-permeant cysteine protease inhibitor . Here is a detailed explanation of its mechanism of action:
Target of Action
E-64c primarily targets a wide range of cysteine peptidases , including papain, cathepsin B, cathepsin L, calpain, and staphopain . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of key cellular pathways .
Mode of Action
E-64c acts by forming a thioether bond with the thiol group of the active site cysteine of the target enzymes . This covalent attachment occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . This interaction results in the irreversible inhibition of the cysteine peptidases .
Biochemical Pathways
The inhibition of cysteine peptidases by E-64c affects various biochemical pathways. For instance, it can suppress the activation of neutrophil elastase, a serine protease that contributes to the phagolysosomal destruction of engulfed microorganisms . This suggests that E-64c could potentially modulate immune responses and inflammation .
Result of Action
The inhibition of cysteine peptidases by E-64c can lead to a decrease in the degradation of certain proteins. For example, in the context of cerebral ischemia, E-64c has been shown to suppress the ischemic degradation of cerebral proteins, thereby potentially mitigating the effects of conditions such as stroke .
Biochemical Analysis
Biochemical Properties
E-64c plays a significant role in biochemical reactions by inhibiting cysteine proteases . It interacts with enzymes such as calpain and cathepsin C . The nature of these interactions involves the formation of a covalent bond with the cysteine residue in the active site of these enzymes .
Cellular Effects
E-64c influences cell function by inhibiting the activity of cysteine proteases, which play a crucial role in various cellular processes . By inhibiting these enzymes, E-64c can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, E-64c exerts its effects by binding to the active site of cysteine proteases, thereby inhibiting their activity . This binding interaction results in changes in gene expression and enzyme activity, which can have profound effects on cellular function .
Metabolic Pathways
E-64c is involved in metabolic pathways related to the activity of cysteine proteases . It interacts with these enzymes and can affect metabolic flux and metabolite levels .
Transport and Distribution
It is known that E-64c can accumulate in cells due to its high affinity for cysteine proteases .
Subcellular Localization
Given its mechanism of action, it is likely that E-64c localizes to the same subcellular compartments as the cysteine proteases it inhibits .
Preparation Methods
E-64C is synthesized through a series of chemical reactions starting from L-leucine. The synthetic route involves the formation of an epoxysuccinyl group, which is crucial for its inhibitory activity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for E-64C involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
E-64C undergoes several types of chemical reactions, including:
Oxidation: E-64C can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of E-64C, altering its inhibitory activity.
Substitution: E-64C can undergo substitution reactions where specific functional groups are replaced with other groups, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
E-64C has a wide range of scientific research applications, including:
Chemistry: E-64C is used as a tool to study the mechanisms of cysteine proteases and to develop new inhibitors.
Biology: It is used to investigate the role of cysteine proteases in various biological processes, including cell signaling and apoptosis.
Medicine: E-64C has potential therapeutic applications in the treatment of diseases involving cysteine proteases, such as Alzheimer’s disease and muscular dystrophy.
Industry: E-64C is used in the development of protease inhibitors for various industrial applications, including the production of pharmaceuticals
Comparison with Similar Compounds
E-64C is unique among cysteine protease inhibitors due to its irreversible binding and membrane permeability. Similar compounds include:
E-64: The parent compound of E-64C, which also inhibits cysteine proteases but lacks membrane permeability.
Leupeptin: A reversible cysteine protease inhibitor that does not form a covalent bond with the protease.
Antipain: Another reversible cysteine protease inhibitor with a different mechanism of action.
E-64C’s ability to cross cell membranes and irreversibly inhibit proteases makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSYZJDIQPSDI-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76684-89-4 | |
| Record name | Loxistatin acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does E-64-c interact with cysteine proteases?
A1: E-64-c acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of cysteine proteases. This irreversible binding blocks the enzyme's catalytic activity. [] The binding mode has been extensively studied using X-ray crystallography, revealing specific interactions with the S' subsites of the protease. [, , ]
Q2: What are the downstream effects of inhibiting cysteine proteases with E-64-c?
A2: The downstream effects depend on the specific cysteine protease targeted. For instance, inhibiting cathepsin B with E-64-c disrupts lysosomal protein degradation. [] In the context of muscular dystrophy, E-64-c can prevent muscle damage by inhibiting calcium-activated neutral proteases (calpains). [, , , ]
Q3: Can E-64-c inhibit other types of proteases?
A3: E-64-c demonstrates high specificity for cysteine proteases and does not affect serine, aspartic, or metalloproteases. [, , ] This selectivity makes it a valuable tool for studying the specific roles of cysteine proteases in biological processes.
Q4: What is the molecular formula and weight of E-64-c?
A4: The molecular formula of E-64-c is C15H27N3O6. Its molecular weight is 345.4 g/mol.
Q5: Is there any spectroscopic data available for E-64-c?
A5: Yes, proton NMR spectroscopy and mass spectrometry have been used to characterize E-64-c and its metabolites. [, ] Crystallographic studies have provided detailed information about its three-dimensional structure and binding interactions with target proteases. [, , ]
Q6: What is known about the stability of E-64-c under various conditions?
A6: E-64-c is generally stable under acidic conditions but can degrade under basic conditions. [] Its stability in various formulations has been investigated to improve its bioavailability and shelf life. []
Q7: Does E-64-c have any catalytic properties?
A7: E-64-c itself does not possess catalytic activity. It functions as an inhibitor by forming a stable covalent adduct with the active site of cysteine proteases.
Q8: How has computational chemistry been used to study E-64-c?
A8: Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the binding mode of E-64-c to cysteine proteases. [, ] These studies provide valuable insights into the structural basis of its inhibitory activity.
Q9: What is the impact of structural modifications on the activity of E-64-c?
A9: The structure-activity relationship of E-64-c has been extensively investigated. [, ] Replacing the terminal agmatine group with other moieties has led to derivatives with altered potency and selectivity. For example, CA-074 exhibits greater selectivity for cathepsin B compared to E-64-c. [, ] Similarly, EST, the ethyl ester of E-64-c, was designed for improved oral bioavailability. [, , ]
Q10: What is the metabolic fate of E-64-c in vivo?
A10: Following oral administration in rats, E-64-c is primarily metabolized to loxistatin acid (M-1) and its hydroxy metabolites (M-4a and M-4b). [] These metabolites are found in both plasma and urine. [] E-64-c can also form glutathione and cysteine conjugates in the liver. []
Q11: How is E-64-c absorbed and distributed in the body?
A11: While E-64-c itself has low oral bioavailability due to its hydrophilic nature, its ethyl ester derivative, EST, shows improved absorption from the intestine. [] The absorption of EST is enhanced when administered with food. []
Q12: Has E-64-c demonstrated efficacy in any disease models?
A12: E-64-c and its derivatives have shown promise in various disease models, particularly for muscular dystrophy. [, , ] In dystrophic hamsters, chronic administration of EST significantly prolonged lifespan. []
Q13: What is the evidence for the efficacy of E-64-c in models of muscular dystrophy?
A13: Studies in dystrophic chickens and hamsters have demonstrated the potential of E-64-c and its derivatives for treating muscular dystrophy. In a study with dystrophic chickens, E-64-c administration reduced the activity of calcium-activated neutral protease (CANP) in muscle tissue. [] This is significant because elevated CANP activity is implicated in muscle degradation associated with muscular dystrophy. [, ] Additionally, in dystrophic hamsters, a diet supplemented with EST, the orally bioavailable form of E-64-c, led to a significant extension of lifespan. [] These findings highlight the potential therapeutic benefit of targeting cysteine proteases like CANP with E-64-c in the context of muscular dystrophy.
Q14: Are there any strategies to improve the delivery of E-64-c to specific tissues?
A15: The development of EST, the ethyl ester of E-64-c, represents a successful strategy to enhance oral bioavailability. [] Further research into targeted drug delivery systems could potentially improve its efficacy and safety profile.
Q15: Are there any known biomarkers for E-64-c efficacy?
A15: While specific biomarkers for E-64-c efficacy are yet to be established, monitoring the activity of targeted cysteine proteases (e.g., cathepsins, calpains) could provide insights into treatment response.
Q16: What analytical methods are used to characterize and quantify E-64-c?
A17: Common analytical techniques used for E-64-c include high-performance liquid chromatography (HPLC) [, , ], mass spectrometry [, ], and various enzymatic assays using specific substrates. [, ]
Q17: Is there any information available on the environmental impact of E-64-c?
A17: The provided research papers do not delve into the environmental impact of E-64-c. Further investigation is needed to assess its potential ecotoxicological effects.
Q18: How does the inhibition of cathepsin B by E-64-c affect lysosomal proteolysis?
A19: Research shows that E-64-c treatment significantly reduces the degradation of proteins within lysosomes, the cellular compartments responsible for breaking down waste products. [] This finding suggests that cathepsin B plays a crucial role in lysosomal proteolysis, and its inhibition by E-64-c can disrupt this process.
Q19: What role does calcium play in the activation of the cysteine protease targeted by E-64-c in muscle cells?
A20: Studies on muscle cells indicate that the cysteine protease targeted by E-64-c, specifically calcium-activated neutral protease (CANP), becomes more sensitive to calcium in disease states like diabetes. [] This increased sensitivity leads to heightened CANP activity, potentially contributing to muscle damage. E-64-c, by inhibiting CANP, could mitigate this calcium-dependent muscle degradation.
Q20: How does E-64-c affect the activity of cathepsins B and H in dystrophic chickens?
A21: Research on dystrophic chickens shows that E-64-c administration effectively reduces the activity of cathepsins B and H in muscle tissue. [] This finding suggests that these cysteine proteases might contribute to muscle pathology in dystrophic chickens, and their inhibition by E-64-c could offer a potential therapeutic approach.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


